2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Description

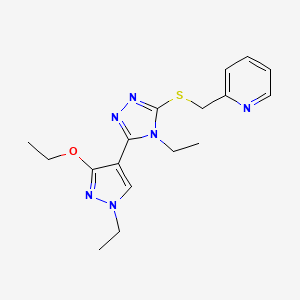

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic molecule featuring a pyridine core linked to a 1,2,4-triazole ring via a thioether bridge. The triazole moiety is substituted with a 3-ethoxy-1-ethylpyrazole group at position 5 and an ethyl group at position 4.

The ethyl and ethoxy groups on the pyrazole ring introduce steric bulk and hydrophobicity, distinguishing it from simpler triazole-pyridine derivatives.

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-9-7-8-10-18-13/h7-11H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTJYGOHLYSKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available compounds such as ethyl pyrazole and ethyl triazole derivatives.

Steps

Formation of the Pyrazole-Triazole Core: : The initial step involves the condensation of ethyl pyrazole with ethyl triazole under acidic conditions to form the pyrazole-triazole core.

Thioether Bond Formation: : This intermediate is then reacted with a thiol reagent to introduce the thioether linkage.

Pyridine Ring Incorporation: : Finally, the thioether-linked intermediate undergoes a nucleophilic substitution with pyridine to form the final compound.

Reaction Conditions: : Typically, these reactions are carried out under controlled temperatures, often requiring reflux conditions, and may involve catalysts such as Lewis acids.

Industrial Production Methods

Scale-Up: : In an industrial setting, the synthesis would be scaled up, with optimizations made to improve yield and purity. This often involves continuous flow reactions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically with reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction of the compound might be achieved using agents like sodium borohydride, resulting in the formation of reduced pyrazole or triazole derivatives.

Substitution: : Various substitution reactions can occur, particularly at the ethyl and thioether positions, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; carried out under acidic or basic conditions.

Reduction: : Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: : Halogenating agents like bromine, nucleophiles such as thiols or amines; under mild to moderate temperatures.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Reduced pyrazole/triazole derivatives.

Substitution Products: : Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of triazoles are known to exhibit activity against various bacterial strains and fungi. The presence of the thioether group may enhance this activity through improved membrane penetration or interaction with microbial enzymes .

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. The unique structural features of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine suggest potential anticancer effects, particularly against solid tumors . Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Agricultural Applications

The compound's potential as a fungicide has been explored due to its ability to inhibit fungal growth. Triazole-based fungicides are widely used in agriculture to protect crops from various diseases . The specific structure of this compound may provide advantages over existing fungicides by targeting different metabolic pathways in fungi.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several triazole derivatives against Candida species. Compounds similar to 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine showed higher efficacy compared to conventional antifungals like ketoconazole .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of breast cancer cell lines (MCF7). The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death . This highlights the potential therapeutic applications of this compound in oncology.

Case Study 3: Agricultural Application

Field trials assessing the efficacy of triazole fungicides indicated that compounds with similar structures effectively reduced fungal infection rates in crops such as wheat and barley. These findings support further exploration into the agricultural applications of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine) as a novel fungicide .

Mechanism of Action

The mechanism of action of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves interactions with specific molecular targets, primarily enzymes and receptors. The pyrazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. This can interfere with various biochemical pathways, leading to its therapeutic effects. The thioether and pyridine groups also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Implications:

- The target compound ’s pyrazole substituent introduces greater conformational flexibility compared to the rigid benzylthio groups in Compounds A and B.

- The ethoxy group may enhance metabolic stability but could also be a site for enzymatic cleavage, unlike the more inert thioether linkage in A and B .

- The pyridine ring’s position (2 vs. 3) may influence electronic interactions in binding environments.

Research Findings and Methodological Insights

Structural Analysis Tools

Crystallographic refinement software like SHELXL and visualization suites such as WinGX/ORTEP are critical for resolving the stereoelectronic profiles of such compounds. For example:

- SHELXL’s robust refinement algorithms enable precise modeling of anisotropic displacement parameters, particularly for the target compound’s flexible pyrazole group .

- WinGX facilitates geometry validation, ensuring accurate bond lengths and angles for comparative analyses .

Hypothetical Property Predictions

While experimental data (e.g., solubility, bioactivity) are unavailable in the provided evidence, structural analogs suggest:

- Solubility : The target compound’s hydrophobicity may reduce aqueous solubility compared to Compounds A and B.

- Binding Affinity : The pyrazole’s ethoxy group could engage in hydrogen bonding or π-stacking interactions absent in benzylthio analogs.

Biological Activity

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that exhibits a variety of biological activities. Its structural components include a pyridine moiety, a triazole ring, and a pyrazole derivative, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its applications in medicinal chemistry.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6OS |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 1014073-25-6 |

The compound's structure is notable for its thioether linkage and the presence of multiple heterocyclic rings, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A review highlighted that triazole-linked pyrazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and H157 (lung carcinoma). Notably, some derivatives exhibited superior efficacy compared to established chemotherapeutics like Erlotinib . The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways, including increased expression of pro-apoptotic genes (e.g., P53, Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl2) .

The biological activity of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance by binding to their active sites.

- Receptor Modulation : It can modulate signaling pathways by interacting with cellular receptors, influencing cellular responses and potentially leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial sensitivity of synthesized triazole-pyrazole derivatives using the agar dilution method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer properties, several derivatives were tested against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values lower than those observed for conventional drugs. Notably, one compound induced a 38-fold increase in apoptosis compared to control groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with the formation of the pyrazole-triazole core followed by thioether linkage and pyridine functionalization. Key steps include:

- Thioether formation : Reacting 5-(3-ethoxy-1-ethyl-pyrazol-4-yl)-4-ethyl-1,2,4-triazole-3-thiol with chloromethylpyridine under basic conditions (e.g., NaH in DMF).

- Control parameters : Temperature (60–80°C) and pH (neutral to slightly basic) are critical to avoid side reactions like oxidation of the thiol group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Core synthesis | Ethyl hydrazine, alkoxy-substituted pyrazole | 60–70 | Regioselectivity of triazole formation |

| Thioether coupling | Chloromethylpyridine, NaH/DMF | 75–85 | Thiol oxidation under acidic conditions |

Q. How can researchers characterize the compound’s purity and structural integrity?

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C4-ethyl vs. triazole N4-ethyl) .

- Chromatography : HPLC (C18 column, methanol/water) with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 415.2) .

Q. What are the key structural features influencing its reactivity and stability?

- Triazole-thioether linkage : Susceptible to oxidative degradation; store under inert atmosphere .

- Ethyl substituents : Enhance lipophilicity but may reduce aqueous solubility. Stability in DMSO or ethanol is preferred over aqueous buffers .

- Pyridine ring : Participates in π-π stacking interactions with biological targets, confirmed by molecular docking .

Q. How can common impurities be identified and mitigated during synthesis?

- Byproducts : Unreacted chloromethylpyridine (detected via GC-MS) or disulfide dimers (HPLC retention time = 8.2 min).

- Mitigation : Use excess thiol precursor (1.2 eq) and argon purging to prevent disulfide formation .

Q. What solvents and storage conditions are recommended for long-term stability?

- Solubility : DMSO > ethanol > acetonitrile. Avoid aqueous buffers (pH < 5) due to thioether hydrolysis .

- Storage : –20°C under nitrogen; stable for >6 months with <5% degradation .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- X-ray crystallography : Use SHELXL for refinement to distinguish between 1,2,4-triazole tautomers (e.g., N1 vs. N2 protonation).

- Key parameters : Anisotropic displacement parameters (ADPs) for sulfur and nitrogen atoms; hydrogen bonding networks (e.g., pyridine N→water interactions) .

Q. What strategies validate conflicting biological activity data across studies?

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) in biochemical vs. cell-based assays to rule out off-target effects.

- Dose-response curves : Ensure linearity (R² > 0.95) and replicate with independent synthetic batches .

Q. How can molecular dynamics (MD) simulations predict binding modes with microbial targets?

- Protocol : Dock the compound into E. coli dihydrofolate reductase (PDB: 1RX2) using AutoDock Vina.

- Analysis : Free energy calculations (MM/PBSA) to prioritize pyridine-triazole interactions over ethoxy groups .

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

- Analog Library :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Ethoxy → methoxy | Reduced logP; ~30% lower MIC vs. S. aureus | |

| Pyridine → benzene | Loss of π-stacking; 10-fold lower potency |

Q. How can researchers address low solubility in pharmacological assays?

- Co-solvents : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility by 20-fold.

- Prodrug design : Introduce phosphate esters at the pyridine N-oxide position, cleaved in vivo by phosphatases .

Methodological Notes

- Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve signal overlap in pyrazole/triazole protons .

- Crystallography Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.